

Chemical structure and properties of Ertapenem disodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ertapenem disodium*

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Ertapenem Disodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem disodium is a synthetic, long-acting, parenteral carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for **Ertapenem disodium**. Detailed experimental protocols and data are presented to support research and development activities.

Chemical Structure and Physicochemical Properties

Ertapenem is a 1- β methyl-carbapenem, structurally related to other beta-lactam antibiotics.[2] The presence of the 1- β methyl group confers stability against hydrolysis by most β -lactamases. The disodium salt form enhances its solubility and stability for pharmaceutical formulation.

Chemical Structure

The chemical structure of **Ertapenem disodium** is provided below.

Caption: Chemical structure of **Ertapenem disodium**.

Physicochemical Properties

A summary of the key physicochemical properties of **Ertapenem disodium** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₃ N ₃ Na ₂ O ₇ S	[3]
Molecular Weight	519.48 g/mol	[1]
IUPAC Name	disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl)sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate	[3]
CAS Number	153832-38-3	[1]
Appearance	Pale yellow solid	[4]
Melting Point	230-234°C (decomposes)	[4]
Solubility	Soluble in water and DMSO.	[5]
pKa	Data not readily available in searched literature.	
LogP	-1.5	

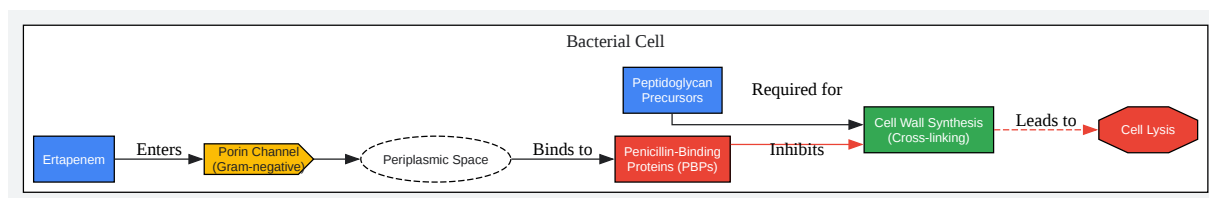
Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] This action is mediated through its binding to essential penicillin-binding proteins (PBPs).[3][6] The binding of Ertapenem to these enzymes inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[3][6] Ertapenem has a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5 in *Escherichia coli*, with a preferential binding to PBPs 2 and 3.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Ertapenem.

Caption: Mechanism of action of Ertapenem.



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Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol is a composite based on several validated methods for the analysis of **Ertapenem disodium**.^{[4][7][8][9]}

Objective: To determine the purity of **Ertapenem disodium** and assess its stability under various conditions.

Materials:

- **Ertapenem disodium** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)

- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[8][9]
- HPLC system with UV detector

Procedure:

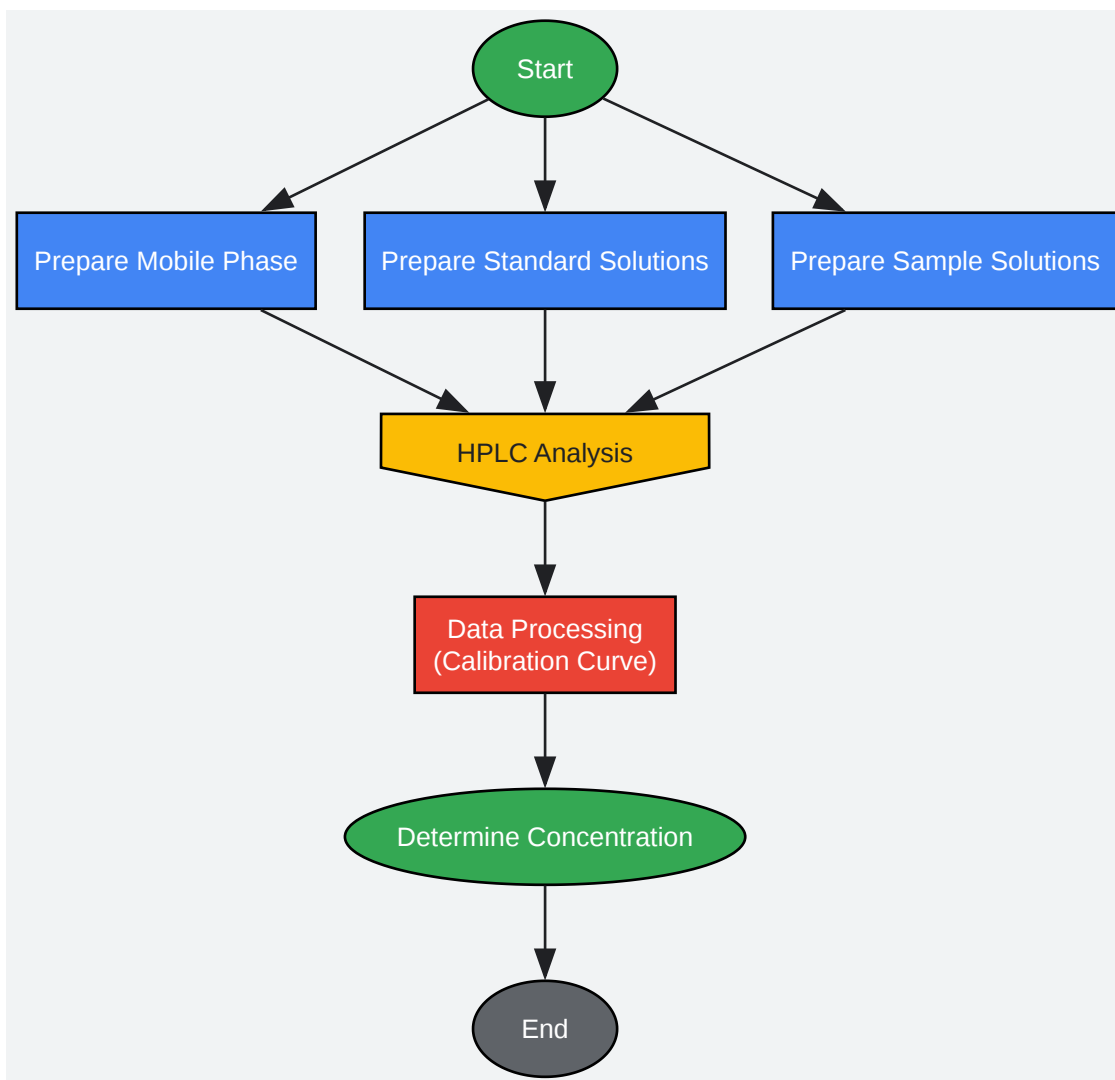
- Mobile Phase Preparation:
 - Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate). Adjust the pH to a suitable value (e.g., 2.9 or 6.5) with orthophosphoric acid or sodium hydroxide.[8][9]
 - Prepare the mobile phase by mixing the phosphate buffer with an organic modifier (e.g., acetonitrile or methanol) in a specified ratio (e.g., 85:15 v/v or 25:50:25 v/v/v with water). [9]
 - Degas the mobile phase by sonication or vacuum filtration.
- Standard Solution Preparation:
 - Accurately weigh a known amount of **Ertapenem disodium** reference standard and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[9]
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
- Sample Preparation:
 - For bulk drug analysis, accurately weigh the **Ertapenem disodium** sample and prepare a solution of known concentration in the mobile phase.
 - For stability studies, subject the **Ertapenem disodium** solution to the desired stress conditions (e.g., heat, acid, base, oxidation). At specified time points, withdraw an aliquot,

neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.[4]

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).[8][9]
 - Mobile Phase: As prepared in step 1.
 - Flow Rate: Isocratic elution at a flow rate of approximately 1.0 - 1.5 mL/min.[8][9]
 - Injection Volume: 20 μ L.[9]
 - Detection: UV detection at 295 nm or 298 nm.[9]
 - Column Temperature: Ambient or controlled at 25°C.[8]
- Analysis:
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
 - Inject the sample solutions.
 - Determine the concentration of **Ertapenem disodium** in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

Caption: HPLC analysis workflow for Ertapenem.



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Stability Profile

Ertapenem disodium is known to be unstable at room temperature, and its stability is dependent on the concentration, temperature, and the diluent used.[4]

Condition	Concentration	Diluent	Stability	Reference
Room Temperature (25°C)	100 mg/mL	0.9% NaCl	Approximately 30 minutes	[10]
Refrigerated (4°C)	100 mg/mL	0.9% NaCl	Stable for 24 hours	[10]
Frozen (-20°C)	100 mg/mL	0.9% NaCl	Stable for 14 days, then for 3-5 hours after thawing	[10]
Room Temperature (25°C)	10 & 20 mg/mL	0.9% NaCl	Stable for 24 hours	
Refrigerated (4°C)	10 mg/mL	0.9% NaCl	Stable for 10 days	
Room Temperature (25°C)	10 & 20 mg/mL	5% Dextrose	Unstable	

Conclusion

This technical guide provides a comprehensive summary of the chemical structure, properties, and analytical methods for **Ertapenem disodium**. The detailed information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The provided diagrams offer a clear visualization of the molecule's structure, its mechanism of action, and a typical analytical workflow. The tabulated data allows for quick reference to its key physicochemical and stability characteristics. Further research into the development of more stable formulations and a deeper understanding of its resistance mechanisms will continue to be important areas of investigation.

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